molecular formula C7H8BrN B1291312 2-(Bromomethyl)-4-methylpyridine CAS No. 442910-29-4

2-(Bromomethyl)-4-methylpyridine

Cat. No.: B1291312
CAS No.: 442910-29-4
M. Wt: 186.05 g/mol
InChI Key: CZTCOXQVCBNPKF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and a methyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at reflux temperature. The bromination occurs selectively at the methyl group, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient bromination and high yields. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.

    Reduction: Reduction of the bromomethyl group can yield 4-methylpyridine or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation results in pyridine N-oxides.
  • Reduction produces reduced pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-(Chloromethyl)-4-methylpyridine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)pyridine: Lacks the methyl group at the fourth position.

    4-Methylpyridine: Lacks the bromomethyl group.

Uniqueness: 2-(Bromomethyl)-4-methylpyridine is unique due to the presence of both a bromomethyl and a methyl group on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. The bromomethyl group is more reactive than the chloromethyl group, making it a preferred choice in certain nucleophilic substitution reactions.

Biological Activity

2-(Bromomethyl)-4-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring, has been studied for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_7H_8BrN
  • Molecular Weight : 202.05 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that certain pyridine derivatives showed high inhibition rates against Escherichia coli, with some compounds achieving inhibition values exceeding 90% .

CompoundInhibition Against E. coli (%)
This compound91.95
Other derivatives70-83

Anti-Thrombolytic Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its anti-thrombolytic activity. One derivative exhibited a lysis value of 41.32% against clot formation in human blood, indicating its potential use in thrombolytic therapy .

CompoundAnti-Thrombolytic Activity (%)
Derivative A41.32
Derivative B31.61
Control (Rifampicin)>50

Anti-Cancer Potential

The compound's role in cancer treatment has been explored through its interaction with bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. Inhibitors targeting BRD4 have shown promise in preclinical models for treating hematologic malignancies and solid tumors . The ability of this compound to modulate BRD4 activity suggests it may play a role in cancer therapeutics.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Transcription Factors : The compound may alter the activity of transcription factors involved in cell proliferation and inflammation.
  • Modulation of Protein Interactions : By affecting protein-protein interactions, this compound can influence various cellular processes such as apoptosis and cell cycle regulation.

Case Studies

  • Study on Antimicrobial Activity : A series of pyridine derivatives, including this compound, were synthesized and tested against E. coli. The study found that structural modifications significantly impacted their biological efficacy .
  • Investigation into Anti-Thrombolytic Properties : A comparative analysis of several pyridine derivatives revealed that those with halogen substitutions exhibited enhanced anti-thrombolytic activity, suggesting a structure-activity relationship that could guide future drug design .

Properties

IUPAC Name

2-(bromomethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-2-3-9-7(4-6)5-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCOXQVCBNPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619229
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442910-29-4
Record name 2-(Bromomethyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of the 7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine (330 mg, 1 mmol) in dry DMF (5 mL) was treated with NaH (40 mg, 60% in oil, 1 mmol), stirred for 15 min, treated with tert-butyl N-(3-(bromomethyl)benzyl)carbamate (300 mg, 1 mmol) and stirred for 1 h. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL), the organic phase was dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; iso-hexane:EtOAc (1:1)]. The resulting yellow syrup was dissolved in MeOH (3 mL), treated with HCl (2 mL, 4-M in dioxane), stirred for 17 h and the resulting solid filtered to give the title compound (258 mg, 80%) as a cream solid.
Name
7-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-5-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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